4-(Isopropylamino)cyclohexanol

Description

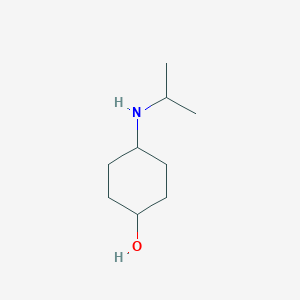

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H19NO |

|---|---|

Molecular Weight |

157.25 g/mol |

IUPAC Name |

4-(propan-2-ylamino)cyclohexan-1-ol |

InChI |

InChI=1S/C9H19NO/c1-7(2)10-8-3-5-9(11)6-4-8/h7-11H,3-6H2,1-2H3 |

InChI Key |

XBSCLDFDTURYBS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1CCC(CC1)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Isopropylamino Cyclohexanol and Its Stereoisomers

Historical Development of Synthetic Routes to Isopropylamino-Substituted Cyclohexanol (B46403) Structures

Historically, the synthesis of specific stereoisomers of aminoalcohols often relied on the derivatization of naturally occurring chiral molecules, a strategy known as the chiral pool approach. Another common method was the chemical synthesis of a racemic mixture of isomers, followed by separation through classical resolution. This separation was often achieved by fractional crystallization of diastereomeric salts formed with a chiral resolving agent. google.com For instance, the separation of cis and trans isomers of 4-acetamidocyclohexanol, a precursor, could be achieved by crystallization from solvents like diethyl ether or acetone (B3395972), with the isomer ratio being dependent on the reduction conditions used to create them. google.com

Contemporary Strategies for the Preparation of 4-(Isopropylamino)cyclohexanol

Modern synthetic chemistry has seen a shift towards strategies that are more efficient, selective, and sustainable. For this compound and its parent compound, 4-aminocyclohexanol, this includes chemo-enzymatic cascades and novel flow-chemistry processes that offer high stereochemical control.

One prominent route begins with the hydrolysis of 4-acetamidocyclohexanol using a strong base like sodium hydroxide. The resulting 4-aminocyclohexanol is then reacted in situ with acetone to form a Schiff base, which upon cooling, selectively precipitates the trans-isomer of this compound. Another approach involves the catalytic hydrogenation of aromatic precursors like N-acetyl-p-aminophenol using palladium or platinum catalysts to form the cyclohexanol ring, followed by reductive amination with isopropylamine.

Stereoselective and Enantioselective Synthesis Approaches for Defined Isomeric Forms

Achieving high stereoselectivity is a primary goal in modern synthesis. For 4-aminocyclohexanol, the precursor to the target compound, biocatalytic systems provide access to both cis and trans isomers with excellent diastereomeric purity. d-nb.infosmolecule.com

A powerful chemo-enzymatic strategy starts with a symmetric precursor, 1,4-cyclohexanedione (B43130). d-nb.infouni-greifswald.de This method employs a two-step, one-pot sequence:

Regioselective Reduction : A ketoreductase (KRED) enzyme selectively reduces one of the two ketone groups on 1,4-cyclohexanedione to yield 4-hydroxycyclohexanone (B83380). d-nb.info

Stereoselective Transamination : An amine transaminase (ATA) enzyme then converts the remaining ketone group into an amine. By selecting a stereocomplementary ATA, either the cis or trans isomer of 4-aminocyclohexanol can be produced with high diastereomeric ratios. For example, using ATA-200 leads to the trans isomer with a 99:1 diastereomeric ratio (d.r.), while other enzymes like ATA-3FCR-4M favor the cis isomer. d-nb.infosmolecule.com

Another highly selective method for obtaining the cis-isomer involves the reductive ring-opening of a bicyclic intermediate. A novel continuous flow process has been developed for the hydrogenation of N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene cycloadducts. Using a Raney nickel catalyst in an H-Cube Pro flow reactor, this method achieves over 99% selectivity for the corresponding cis-4-aminocyclohexanol derivative. researchgate.net This highlights a significant advancement over traditional batch processes, offering a more efficient and selective route to the pure cis isomer. researchgate.net

Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound

Modern synthetic routes increasingly incorporate the principles of green chemistry to reduce environmental impact and improve efficiency. The chemo-enzymatic synthesis of 4-aminocyclohexanol isomers is a prime example of this trend. d-nb.inforesearchgate.net

Key sustainable aspects of this approach include:

Use of Biocatalysts : The process uses enzymes (KREDs and ATAs) which operate under mild conditions (e.g., 30°C and neutral pH), avoiding the harsh reagents and high temperatures often required in traditional chemical catalysis. d-nb.infouni-greifswald.de

Renewable Feedstocks : The starting material, 1,4-cyclohexanedione, can be produced from bio-based succinic acid, offering a pathway from renewable biomass to the final product. d-nb.inforesearchgate.net

One-Pot Synthesis : Combining the reduction and amination steps into a single "one-pot" cascade reaction eliminates the need for isolating and purifying intermediate compounds, which saves solvents, energy, and time, and reduces waste. d-nb.infouni-greifswald.deentrechem.com

Flow Chemistry : The use of continuous flow reactors, such as the H-Cube® system for the synthesis of cis-N-Boc-4-aminocyclohexanol, represents another sustainable advancement. researchgate.net Flow chemistry allows for safer handling of reagents, improved reaction control, higher efficiency, and easier scalability compared to traditional batch methods. researchgate.net

Furthermore, the development of a preparation method for 4-N-Boc-amino cyclohexanone (B45756), another related intermediate, employs recyclable poly guanidine (B92328) as a base and a pollution-free green oxidant, showcasing a commitment to designing environmentally benign processes suitable for large-scale industrial production. google.com

Chemo- and Regioselective Functionalization Techniques in Aminoalcohol Synthesis

Chemo- and regioselectivity are crucial for the efficient synthesis of complex molecules from simple, multifunctional starting materials. The enzymatic synthesis of 4-aminocyclohexanol from 1,4-cyclohexanedione is a clear demonstration of exceptional selectivity.

The first step of this cascade, the KRED-catalyzed reduction, is highly regioselective. The enzyme specifically targets only one of the two identical ketone functionalities on the symmetrical 1,4-cyclohexanedione molecule, producing 4-hydroxycyclohexanone with greater than 95% regioselectivity and preventing the formation of the undesired 1,4-cyclohexanediol (B33098) byproduct. d-nb.info This level of control is difficult to achieve with conventional chemical reducing agents.

The subsequent transamination step is also highly selective. The choice of amine transaminase enzyme dictates the stereochemical outcome, allowing for the targeted synthesis of either the cis or trans isomer from the same 4-hydroxycyclohexanone intermediate. d-nb.info Molecular modeling suggests that the stereopreference of the transaminase is influenced by how the substrate binds in the enzyme's active site; for instance, the preferential formation of the cis-isomer by some enzymes is attributed to the favorable solvation of the hydroxyl group when oriented towards the solvent-filled active site entrance. d-nb.inforesearchgate.net

Catalyst Systems and Reagent Optimization Employed in the Synthesis of this compound

The choice of catalyst is paramount in defining the efficiency and selectivity of the synthesis of this compound and its precursors. Both biocatalysts and metal-based catalysts play significant roles.

In the chemo-enzymatic cascade, specific enzymes are selected for optimal performance. For instance, the ketoreductase from Lactobacillus kefir (LK-KRED) is highly effective for the initial monoreduction of 1,4-cyclohexanedione. d-nb.infosmolecule.com For the subsequent amination, amine transaminases such as ATA-200 are used to produce the trans-isomer, while others like ATA-3FCR-4M yield the cis-isomer. d-nb.infouni-greifswald.de Optimization of this system involves not only enzyme selection but also cofactor regeneration to maintain catalytic activity, which can be achieved by integrating other enzymes like formate (B1220265) dehydrogenase. smolecule.com

For more traditional chemical hydrogenation routes, the choice of metal catalyst is critical for stereochemical control. Catalytic hydrogenation of 4-aminophenol (B1666318) over a fixed-bed reactor using a Ruthenium-based catalyst (Ru-M/Al₂O₃, where M can be Rh, Pd, Pt, or Ni) has been shown to produce trans-4-aminocyclohexanol (B47343) with high purity (≥99.5%). google.com Similarly, hydrogenation of paracetamol using palladium-based catalysts in aqueous media preferentially yields the trans isomer.

In the synthesis of cis-N-Boc-4-aminocyclohexanol via reductive ring-opening, a Raney nickel catalyst cartridge is employed in a continuous flow system, which provides greater than 99% selectivity for the desired cis product. researchgate.net

Below is a table summarizing various catalytic systems used in the synthesis of 4-aminocyclohexanol isomers.

| Precursor | Catalyst System | Key Reagents | Product | Selectivity/Ratio | Reference |

| 1,4-Cyclohexanedione | LK-KRED and ATA-200 (enzymes) | Isopropylamine, NADP+, PLP | trans-4-Aminocyclohexanol | 99:1 d.r. | smolecule.com, guidechem.com |

| 1,4-Cyclohexanedione | LK-KRED and ATA-3FCR-4M (enzymes) | Isopropylamine, NADP+, PLP | cis-4-Aminocyclohexanol | >98:2 d.r. | d-nb.info, uni-greifswald.de |

| 4-Aminophenol | Ru-M/Al₂O₃ (M=Rh, Pd, Pt, or Ni) | H₂ (in fixed-bed reactor) | trans-4-Aminocyclohexanol | ≥99.5% trans | google.com |

| Paracetamol | 5% Pd/C | H₂ (in water) | trans-4-Aminocyclohexanol | 3:1 to 4:1 trans/cis | |

| N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene | Raney Nickel | H₂ (in H-Cube Pro flow reactor) | cis-N-Boc-4-aminocyclohexanol | >99% cis | researchgate.net |

Theoretical and Computational Investigations of 4 Isopropylamino Cyclohexanol

Quantum Chemical Studies on Electronic Structure, Bonding, and Reactivity

Quantum chemical studies, which apply the principles of quantum mechanics to chemical phenomena, are instrumental in elucidating the electronic structure, bonding characteristics, and reactivity of 4-(Isopropylamino)cyclohexanol. utk.eduaps.org Methods such as Density Functional Theory (DFT) can be employed to calculate the distribution of electrons within the molecule, identifying regions of high or low electron density. scholarsresearchlibrary.com This information is critical for predicting how the molecule will interact with other chemical species.

The electronic structure dictates the nature of the chemical bonds within the molecule. scholarsresearchlibrary.com For this compound, this includes the covalent bonds within the cyclohexane (B81311) ring, the carbon-oxygen bond of the hydroxyl group, the carbon-nitrogen bond of the isopropylamino group, and the various carbon-hydrogen and nitrogen-hydrogen bonds. By analyzing parameters such as bond lengths, bond angles, and vibrational frequencies calculated from quantum chemical methods, a detailed picture of the molecule's geometry and the strength of its bonds can be obtained.

Reactivity indices, also derived from quantum chemical calculations, help in predicting the sites on the molecule that are most likely to be involved in chemical reactions. scholarsresearchlibrary.com For instance, the analysis can reveal the nucleophilic and electrophilic centers of the molecule. The lone pair of electrons on the nitrogen atom of the isopropylamino group and the oxygen atom of the hydroxyl group are expected to be primary nucleophilic sites. Conversely, the hydrogen atoms of the hydroxyl and amino groups can act as electrophilic sites. These theoretical predictions of reactivity are fundamental for designing synthetic pathways involving this compound.

Conformational Analysis and Energy Landscapes of this compound Isomers

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. ic.ac.uk For this compound, the cyclohexane ring can exist in several conformations, with the chair form being the most stable. pharmacy180.comsolubilityofthings.com The substituents, the isopropylamino group and the hydroxyl group, can be positioned in either axial or equatorial positions on the chair conformer. This leads to the existence of cis and trans diastereomers, each with its own set of conformational possibilities.

The energy barriers between different conformations can also be calculated, providing insight into the dynamics of conformational changes. ic.ac.uk These barriers determine the rate at which the molecule can interconvert between different shapes at a given temperature.

| Isomer Type | Substituent Positions | Relative Stability | Key Interactions |

| trans | diequatorial | High | Minimal steric hindrance |

| trans | diaxial | Low | Significant 1,3-diaxial interactions |

| cis | axial-equatorial | Intermediate | Some steric strain from the axial group |

| cis | equatorial-axial | Intermediate | Some steric strain from the axial group |

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The hydroxyl and isopropylamino groups in this compound are capable of forming hydrogen bonds, which are strong non-covalent interactions. uva.esscielo.org.mx These interactions play a crucial role in determining the physical properties of the compound in its condensed phases (liquid and solid). nih.gov Computational methods can be used to analyze the geometry and strength of these hydrogen bonds.

In the solid state, this compound molecules can arrange themselves into a crystal lattice, stabilized by a network of hydrogen bonds. nih.gov Theoretical studies can predict the most stable crystal packing arrangements by calculating the interaction energies between molecules in different orientations. These studies can reveal the formation of hydrogen-bonded dimers, chains, or more complex three-dimensional networks. nih.gov The analysis of these networks helps in understanding properties like melting point and solubility.

In the liquid phase or in solution, intermolecular hydrogen bonds are constantly forming and breaking. The presence of both a hydrogen bond donor (the -OH and -NH groups) and a hydrogen bond acceptor (the oxygen and nitrogen atoms) allows for the formation of various hydrogen-bonded structures. mdpi.com For instance, molecules can form head-to-tail chains or cyclic aggregates. The specific nature of these interactions depends on factors like temperature and the solvent environment.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules. nih.gov In an MD simulation, the motion of every atom in the system is calculated over time by solving Newton's equations of motion. mdpi.com This provides a detailed, atomistic view of the dynamic processes that occur in the liquid state or in solution. nih.gov

For this compound, MD simulations can be used to study how the surrounding solvent molecules affect its conformation and behavior. rsc.org The interactions between the solute and solvent molecules can influence the equilibrium between different conformers. For example, a polar solvent might stabilize conformers with a larger dipole moment. MD simulations can quantify these solvent effects on reaction rates and selectivity. osti.gov

MD simulations also provide insights into the dynamic behavior of the molecule itself, such as the rates of conformational changes and the dynamics of hydrogen bond formation and breakage. mdpi.comnih.gov By analyzing the trajectories of the atoms over time, it is possible to understand the flexibility of the molecule and the timescales of different molecular motions. This information is crucial for a complete understanding of the molecule's behavior in a realistic chemical environment.

| Simulation Parameter | Information Gained | Relevance |

| Radial Distribution Functions | Local structure of solvent around the solute | Understanding solvation shells and specific solute-solvent interactions. |

| Hydrogen Bond Lifetimes | Dynamics of hydrogen bond formation and breakage | Insight into the stability and kinetics of intermolecular interactions. |

| Conformational Transition Rates | Frequency of changes between different isomers | Characterizing the flexibility and dynamic equilibrium of the molecule. |

Predictive Modeling of Chemical Selectivity and Transformation Pathways

Computational chemistry can be used to build predictive models for the chemical selectivity and transformation pathways of this compound. researchgate.net By calculating the activation energies for different possible reaction pathways, it is possible to predict which products are most likely to form under specific reaction conditions. This is particularly useful for understanding the regioselectivity and stereoselectivity of reactions involving this compound.

For example, in a reaction where this compound acts as a nucleophile, theoretical models can predict whether the reaction will occur at the nitrogen or the oxygen atom. This is done by modeling the transition states for both pathways and comparing their energies. The pathway with the lower energy transition state will be the favored one.

Furthermore, computational models can help in understanding how factors like the choice of catalyst or solvent can influence the outcome of a reaction. osti.gov By simulating the reaction in the presence of different catalysts or in different solvent environments, it is possible to identify the conditions that will lead to the desired product with high selectivity. This predictive capability is invaluable in the design of new synthetic methods and in the optimization of existing ones.

Mechanistic Elucidation of Reactions Involving 4 Isopropylamino Cyclohexanol

Reaction Pathways and Transition State Analysis of Derivatization and Transformation Reactions

The derivatization and transformation of 4-(isopropylamino)cyclohexanol can proceed through several reaction pathways, largely dictated by the nature of the reagents and reaction conditions. The presence of both a nucleophilic amino group and a hydroxyl group allows for a range of reactions, including N-alkylation, N-acylation, O-alkylation, and O-acylation.

N-Alkylation and N-Acylation: The secondary amine in this compound is a potent nucleophile. In N-alkylation reactions, for instance with alkyl halides, the reaction likely proceeds via an S\textsubscript{N}2 mechanism. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, leading to the formation of a quaternary ammonium salt as an intermediate or transition state, followed by deprotonation to yield the N-alkylated product.

In N-acylation reactions, for example with an acid chloride or anhydride, the mechanism involves nucleophilic acyl substitution. The nitrogen atom attacks the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. The stability and breakdown of this intermediate are critical to the reaction pathway. Computational studies on similar acylation reactions can provide insights into the transition state energies and geometries.

O-Alkylation and O-Acylation: The hydroxyl group of this compound can undergo similar derivatization reactions. O-acylation, for instance, is often catalyzed by a base that deprotonates the alcohol to form a more potent alkoxide nucleophile. A mechanistic study of the acetylation of cyclohexanol (B46403) catalyzed by 4-(dimethylamino)pyridine (DMAP) revealed that the reaction is first-order with respect to the alcohol, acetic anhydride, and DMAP nih.govresearchgate.netsci-hub.stsemanticscholar.org. This supports a nucleophilic catalysis pathway where DMAP is acetylated first, creating a highly reactive acetylpyridinium ion that is then attacked by the alcohol. A similar pathway can be envisaged for the acylation of this compound.

Epoxide Ring-Opening: A significant transformation involving amino alcohols like this compound is the ring-opening of epoxides. This reaction is fundamental in the synthesis of beta-blockers, where an amine attacks one of the electrophilic carbons of the epoxide ring. The reaction typically proceeds via an S\textsubscript{N}2 mechanism, where the nucleophilic amine attacks the less sterically hindered carbon of the epoxide, leading to a trans-amino alcohol product libretexts.orglibretexts.orgyoutube.commasterorganicchemistry.com. The transition state for this reaction involves a partial breaking of the C-O bond of the epoxide and partial formation of the C-N bond.

Computational chemistry offers powerful tools for elucidating these reaction pathways and analyzing their transition states nih.govscielo.brethz.chchemrxiv.org. Methods like Density Functional Theory (DFT) can be used to model the geometries of reactants, products, and transition states, and to calculate the activation energies associated with different proposed mechanisms. For complex reactions, automated reaction pathway exploration tools can uncover unexpected intermediates and pathways ethz.ch.

Role of this compound as a Nucleophile, Base, or Ligand in Catalytic Reaction Mechanisms

The bifunctional nature of this compound allows it to play multiple roles in chemical reactions.

As a Nucleophile: As discussed, both the secondary amine and the hydroxyl group can act as nucleophiles. The amine is generally the stronger nucleophile. Its nucleophilicity is central to reactions like epoxide ring-opening and alkylation. In the synthesis of beta-blockers like pindolol, which features an isopropylamino group, the key step is the nucleophilic attack of the amine on an epoxide ring researchgate.netnih.govnih.govdrugbank.com. This highlights the primary role of the isopropylamino moiety as a potent nucleophile.

As a Base: The lone pair of electrons on the nitrogen atom also imparts basicity to the molecule. This compound can act as a Brønsted-Lowry base, accepting a proton. In reactions where acidic byproducts are formed, it can serve as an acid scavenger. Its basicity can also be harnessed to catalyze reactions, such as aldol condensations or Michael additions, by deprotonating a pronucleophile to generate the active nucleophilic species.

As a Ligand in Catalysis: The nitrogen and oxygen atoms of this compound can coordinate to metal centers, making it a potential ligand in transition metal catalysis. Chiral amino alcohols are well-known ligands for asymmetric catalysis, for example, in the reduction of ketones or the alkylation of aldehydes. While specific catalytic applications of this compound are not widely reported, its structure suggests potential for forming chelate complexes with metals, which could be employed in various catalytic cycles.

Kinetic Studies of Transformations Utilizing this compound

Kinetic studies are essential for understanding reaction mechanisms by providing information about the rate-determining step and the species involved in it. For reactions involving this compound, kinetic analysis can help to distinguish between different possible pathways.

For instance, in an N-alkylation reaction, if the reaction rate is found to be dependent on the concentrations of both this compound and the alkylating agent, it would support a bimolecular (S\textsubscript{N}2) mechanism. A kinetic study of the N-alkylation of hexylamine with benzyl alcohol showed a dependence on the concentrations of both the amine and the alcohol, consistent with a multistep process where the initial steps involve the reactants researchgate.net.

In the case of acylation of the hydroxyl group, kinetic data can differentiate between a base-catalyzed mechanism and a nucleophilic catalysis mechanism. As seen in the DMAP-catalyzed acetylation of cyclohexanol, a first-order dependence on the catalyst, the alcohol, and the anhydride points towards a specific mechanistic pathway nih.govresearchgate.netsci-hub.stsemanticscholar.org. Similar studies on this compound would be invaluable for elucidating the precise mechanism of its acylation.

The following table outlines hypothetical kinetic data for a proposed S\textsubscript{N}2 reaction between this compound and an electrophile, illustrating how such data can be used to determine the rate law.

| Experiment | [this compound] (M) | [Electrophile] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10\textsuperscript{-3} |

| 2 | 0.2 | 0.1 | 2.0 x 10\textsuperscript{-3} |

| 3 | 0.1 | 0.2 | 2.0 x 10\textsuperscript{-3} |

This is a hypothetical data table for illustrative purposes.

From this hypothetical data, doubling the concentration of this compound doubles the rate, and doubling the concentration of the electrophile also doubles the rate. This would indicate a rate law of: Rate = k[this compound][Electrophile], which is consistent with an S\textsubscript{N}2 mechanism.

Applications of 4 Isopropylamino Cyclohexanol As a Synthetic Building Block and Ligand

Role in Supramolecular Chemistry and Self-Assembly Processes

There is no specific information available in the reviewed literature regarding the direct application or study of 4-(Isopropylamino)cyclohexanol in supramolecular chemistry or self-assembly processes. While the fundamental structure of the molecule, possessing both a hydrogen bond donor (hydroxyl and secondary amine groups) and an acceptor (hydroxyl and amine nitrogen), as well as a hydrophobic cyclohexyl ring, suggests potential for such applications, no published research has specifically explored this.

Formation of Hydrogen-Bonded Architectures and Molecular Recognition Elements

No studies were found that specifically investigate the formation of hydrogen-bonded architectures derived from this compound. The potential for this molecule to act as a node in a hydrogen-bonded network, due to its functional groups, remains theoretical in the absence of crystallographic or spectroscopic data. Similarly, its capacity to act as a molecular recognition element has not been the subject of dedicated research. The interplay of the isopropyl group's steric hindrance and the stereochemistry of the cyclohexanol (B46403) ring (cis/trans isomerism) would be critical in determining its recognition properties, but this has not been experimentally documented.

Advanced Derivatization and Functionalization Strategies for 4 Isopropylamino Cyclohexanol

Selective Functionalization of Hydroxyl and Amine Moieties

The strategic modification of either the hydroxyl (-OH) or the isopropylamino (-NH) group, while leaving the other intact, is crucial for the synthesis of well-defined molecules derived from 4-(isopropylamino)cyclohexanol. This selectivity can be achieved by leveraging the intrinsic differences in the nucleophilicity and acidity of the two groups and by choosing appropriate reagents and reaction conditions.

The secondary amine is generally more nucleophilic than the secondary alcohol. This difference allows for selective N-acylation under specific conditions. For instance, methods for the chemoselective N-acylation of amino alcohols often involve the use of acylating agents under controlled conditions that favor reaction at the more nucleophilic amine center. acs.orggoogle.comtandfonline.com One such approach involves reacting the amino alcohol with an acyl chloride in a phosphate (B84403) buffer system, which can selectively produce N-chloroacetamides in high yields. tandfonline.com Another technique employs catalytic amounts of dibutyltin (B87310) oxide under microwave irradiation to facilitate fast and selective N-acylation. acs.orgacs.org

Conversely, selective functionalization of the hydroxyl group often requires the temporary protection of the more reactive amine. However, direct O-silylation can be achieved with high chemoselectivity using specific reagents. For example, N,O-bis(tert-butyldimethylsilyl)acetamide (BTBSA) in the presence of a catalytic amount of N,N-dimethyl-4-aminopyridine N-oxide (DMAPO) has been shown to be effective for the silylation of alcohols, with the reactivity being influenced by the pKa of the hydroxyl group. oup.com Generally, achieving selective O-acylation often requires acidic conditions, which protonate the amine group, reducing its nucleophilicity and allowing the hydroxyl group to react. tandfonline.comresearchgate.net

The choice of strategy depends heavily on the desired final product and the specific derivative being synthesized.

Table 1: Strategies for Selective Functionalization

| Target Group | Strategy | Reagents/Conditions | Rationale |

|---|---|---|---|

| Amine (-NH) | Selective N-Acylation | Acyl chlorides in phosphate buffer; Dibutyltin oxide (catalyst) with microwave irradiation. acs.orgtandfonline.com | The amine is inherently more nucleophilic than the alcohol, allowing it to react preferentially with electrophilic acylating agents under neutral or specialized catalytic conditions. |

| Amine (-NH) | Protection followed by O-functionalization | Boc-anhydride (for N-protection), then reaction at the -OH group. | The amine is protected as a carbamate, deactivating it towards many reagents and allowing for subsequent, unhindered reaction at the hydroxyl group. |

| Hydroxyl (-OH) | Selective O-Silylation | N,O-bis(tert-butyldimethylsilyl)acetamide (BTBSA) with catalytic N,N-dimethyl-4-aminopyridine N-oxide (DMAPO). oup.comwikipedia.org | Specific silylating agents and catalysts can exhibit high selectivity for hydroxyl groups over amines, particularly when steric hindrance and electronic effects are considered. |

| Hydroxyl (-OH) | Selective O-Acylation | Acylation under acidic conditions. tandfonline.comresearchgate.net | Protonation of the amine group under acidic conditions reduces its nucleophilicity, thus favoring the acylation of the less reactive hydroxyl group. |

Development of Novel Synthetic Reagents and Intermediates Derived from this compound

The unique structure of this compound makes it a valuable starting material, or synthon, for constructing more complex molecules, including heterocyclic compounds and chiral ligands for catalysis. rsc.orgmdpi.comdiva-portal.org Its inherent functionalities serve as anchor points for building intricate molecular architectures.

Organic cyano compounds and other versatile reagents are extensively used in heterocyclic synthesis. longdom.org The amino group in this compound can act as a key nucleophile in reactions designed to form nitrogen-containing rings, which are prominent features in many pharmaceutically active compounds. nih.govopenmedicinalchemistryjournal.commdpi.com For example, research has shown that related amino compounds can be used to synthesize complex fused heterocyclic systems like bis acs.orgmdpi.comdithiolo acs.orggoogle.comthiazines. This demonstrates the potential of the isopropylamino moiety to participate in cyclization reactions to form novel chemical scaffolds.

Furthermore, chiral amino alcohols are well-established precursors for the synthesis of ligands used in asymmetric catalysis. rsc.orgmdpi.comnih.govsciengine.com By transforming the hydroxyl and/or amine groups, this compound can be converted into a range of N,O-ligands. These ligands can coordinate with metal centers (e.g., Palladium, Rhodium, Iridium) to create catalysts capable of inducing high enantioselectivity in chemical reactions, such as the addition of organozinc reagents to aldehydes or allylic substitutions. rsc.orgacs.org The stereochemistry of the cyclohexanol (B46403) backbone is critical in these applications, as it dictates the chiral environment around the catalytic center.

Table 2: Examples of Intermediates and Reagents from Amino Alcohol Scaffolds

| Derivative Class | Synthetic Application | Key Transformation | Potential Product |

|---|---|---|---|

| Heterocyclic Precursors | Synthesis of novel ring systems. longdom.org | Cyclization reactions involving the amine and/or hydroxyl group with multifunctional reagents. | Fused thiazines, pyridines, imidazoles. longdom.orgnih.gov |

| Chiral Ligands | Asymmetric catalysis. rsc.orgmdpi.com | Derivatization of -OH and -NH groups to enhance chelating ability with metal centers. | N,O-bidentate ligands for enantioselective additions, reductions, or C-H functionalization. nih.govacs.org |

| Stereodivergent Synthesis | Accessing different stereoisomers. nih.gov | Use in palladium-catalyzed reactions where the ligand and oxidant can tune the diastereoselectivity. | Access to both syn- and anti-1,3 amino alcohol motifs. nih.gov |

Polymerization and Materials Science Applications Involving this compound

In materials science, this compound holds potential as a functional monomer for creating advanced polymers and as an agent for modifying material surfaces to impart specific properties. advancionsciences.com

Monomer Incorporation into Advanced Polymer Structures

With both a hydroxyl and a secondary amine group, this compound can act as a difunctional monomer or chain extender in step-growth polymerization. bdmaee.netgoogle.com These functional groups can react with compounds like diisocyanates, dicarboxylic acids, or their derivatives to form polymers such as polyurethanes, polyamides, and polyesters.

In polyurethane synthesis, amino alcohols are particularly interesting. mdpi.comamazonaws.comgoogle.comgoogleapis.com The amine group typically reacts faster with an isocyanate group (-NCO) than the hydroxyl group, forming a urea (B33335) linkage, while the hydroxyl group reacts to form a urethane (B1682113) linkage. This differential reactivity and the ability to introduce both linkage types can be used to tailor the properties of the final polymer. When used as a chain extender, it helps build the hard segments of segmented polyurethanes, influencing properties like glass transition temperature, mechanical strength, and adhesion. mdpi.combdmaee.net The incorporation of the bulky cyclohexyl and isopropyl groups into the polymer backbone would also be expected to affect chain packing, thermal stability, and solubility.

Surface Modification of Materials for Specific Academic Research Purposes

The functional groups of this compound allow it to be chemically grafted onto the surfaces of various materials to alter their properties, such as hydrophilicity, charge, and reactivity. researchgate.net This is a common strategy for creating functional materials for specific research applications. nih.gov

For instance, the hydroxyl group can react with surface silanol (B1196071) groups on silica (B1680970) nanoparticles or glass, covalently attaching the molecule to the surface. researchgate.netunam.mxnih.govjeeng.netmdpi.com This process, known as silanization, would introduce isopropylamino functionalities, altering the surface's chemical behavior. Similarly, the amine group can be used to graft the molecule onto polymer surfaces that contain reactive groups like epoxides or esters (via aminolysis). jlu.edu.cnresearchgate.net Such modifications can be used to introduce specific binding sites for biomolecules, change the surface energy, or improve the compatibility between different materials in a composite. google.com

Table 3: Potential Polymer and Surface Modification Applications

| Application Area | Reacting Group(s) | Co-reactant/Substrate | Resulting Structure/Property |

|---|---|---|---|

| Polyurethane Synthesis | -OH and -NH | Diisocyanates (e.g., MDI, TDI) | Poly(urethane-urea) with modified hard segments and thermal properties. mdpi.comamazonaws.com |

| Polyester Synthesis | -OH | Dicarboxylic acid or acyl chloride | Polyester with pendant isopropylamino groups, altering solubility and basicity. |

| Polyamide Synthesis | -NH | Dicarboxylic acid or acyl chloride | Polyamide with pendant hydroxyl groups, affecting hydrophilicity and crosslinking potential. |

| Silica Surface Modification | -OH | Surface silanol groups (Si-OH) | Silica surface functionalized with amino groups, altering surface charge and reactivity. researchgate.netjeeng.net |

| Polymer Surface Grafting | -NH | Polymers with surface epoxy or ester groups | Introduces hydroxyl and secondary amine functionalities to the polymer surface. jlu.edu.cngoogle.com |

Analytical Methodologies for Advanced Structural Characterization in Academic Research

Advanced Spectroscopic Techniques for Stereochemical Elucidation

The presence of two chiral centers in 4-(Isopropylamino)cyclohexanol gives rise to four possible stereoisomers (two pairs of enantiomers). Distinguishing between these closely related structures requires specialized spectroscopic methods that are sensitive to the three-dimensional arrangement of atoms.

Chiral NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. qd-latam.com For chiral molecules like this compound, standard NMR may not differentiate between enantiomers. However, the use of chiral derivatizing agents can overcome this limitation. nih.gov By reacting the alcohol or amine group with an enantiomerically pure reagent, a mixture of diastereomers is formed. nih.gov These diastereomers exhibit distinct NMR spectra, allowing for the quantification of each enantiomer in the original mixture. nih.govmasterorganicchemistry.com Protons adjacent to a chiral center, known as diastereotopic protons, will display different chemical shifts in the ¹H NMR spectrum, providing crucial information for stereochemical assignment. masterorganicchemistry.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful 2D NMR technique that identifies protons that are close to each other in space, typically within 5 Å. nanalysis.comnumberanalytics.com This "through-space" correlation is independent of through-bond J-couplings and provides invaluable information about the molecule's conformation and relative stereochemistry. columbia.edulibretexts.org For this compound, NOESY can be used to determine the cis or trans relationship between the isopropylamino and hydroxyl groups on the cyclohexane (B81311) ring by observing the spatial proximity of their respective protons. libretexts.orgugent.be

| NOESY Interaction | Expected Correlation for cis-isomer | Expected Correlation for trans-isomer |

| Axial H on C1 (with OH) and Axial H on C4 (with NH-iPr) | Strong | Weak or Absent |

| Equatorial H on C1 (with OH) and Equatorial H on C4 (with NH-iPr) | Strong | Weak or Absent |

| Axial H on C1 (with OH) and Equatorial H on C4 (with NH-iPr) | Weak or Absent | Strong |

| Equatorial H on C1 (with OH) and Axial H on C4 (with NH-iPr) | Weak or Absent | Strong |

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. scispace.com This technique is particularly sensitive to the three-dimensional structure of molecules and can provide a unique spectral fingerprint for each enantiomer. uniroma1.it While the chromophores in this compound (the N-H and O-H groups) absorb in the far-UV region, the resulting CD spectra can be used to distinguish between the different stereoisomers and can be a powerful tool for determining enantiomeric purity. scispace.comnih.gov Changes in the CD spectrum can also indicate conformational changes in the molecule. rsc.org

High-Resolution Mass Spectrometry for Precise Structural Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule and for identifying and quantifying impurities. thermofisher.comsciex.com

Precise Structural Confirmation: HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). scispace.com This level of precision allows for the unambiguous determination of the molecular formula of this compound (C₉H₁₉NO). researchgate.net Fragmentation patterns observed in the tandem mass spectrum (MS/MS) can further confirm the connectivity of the atoms within the molecule. waters.com

Impurity Profiling: In any chemical synthesis, the formation of by-products and the presence of residual starting materials are common. ijnrd.org HRMS, often coupled with a chromatographic separation technique like liquid chromatography (LC-HRMS), is highly effective for detecting, identifying, and quantifying these impurities, even at very low levels. waters.comwaters.com This process, known as impurity profiling, is crucial for ensuring the purity of the target compound. ijnrd.orgwaters.com The high sensitivity and mass accuracy of HRMS enable the identification of unknown impurities by determining their elemental compositions. sciex.com

| Potential Impurity | Molecular Formula | Expected [M+H]⁺ (m/z) | Origin |

| 4-Aminocyclohexanol | C₆H₁₃NO | 116.1075 | Incomplete alkylation |

| Cyclohexanone (B45756) | C₆H₁₀O | 103.0810 | Oxidation of starting material |

| 4-Isopropylcyclohexanone | C₉H₁₆O | 141.1279 | Oxidation of product |

| Di(isopropyl)amine | C₆H₁₅N | 102.1283 | Side reaction |

Chromatographic Methods for Stereoisomer Separation and Purity Determination

Chromatography is essential for separating the components of a mixture, which is a critical step in both the analysis and purification of this compound stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for separating enantiomers. csfarmacie.cz This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. bgb-analytik.com The choice of CSP and mobile phase is critical for achieving optimal separation of the this compound enantiomers. csfarmacie.czbgb-analytik.com Both normal-phase and reversed-phase conditions can be explored to find the most effective separation method. nih.govmdpi.com

Gas Chromatography (GC): Gas chromatography is a powerful technique for assessing the purity of volatile and semi-volatile compounds like this compound and its precursors. antpedia.comresearchgate.net When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), it can be used to quantify the main component and detect impurities. antpedia.comnih.govnist.gov For the separation of stereoisomers, a chiral stationary phase can be employed in the GC column. mdpi.com Alternatively, the stereoisomers can be derivatized with a chiral reagent prior to GC analysis, converting them into diastereomers that are more easily separated on a standard achiral column. mdpi.com

| Chromatographic Method | Stationary Phase | Mobile Phase/Carrier Gas | Application |

| Chiral HPLC | Polysaccharide-based (e.g., RegisPack®, RegisCell®) | Hexane/Isopropanol | Enantiomer separation and quantification |

| Chiral HPLC | Pirkle-type (e.g., Whelk-O® 1) | Normal or Reversed-phase solvents | Enantiomer separation |

| GC-FID/MS | Standard (e.g., 5% phenyl-polysiloxane) | Helium/Hydrogen | Purity assessment, impurity detection |

| Chiral GC | Chiral stationary phase | Helium/Hydrogen | Direct enantiomer separation |

Future Research Directions and Unexplored Avenues for 4 Isopropylamino Cyclohexanol in Chemical Research

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of cyclohexanol (B46403) derivatives is increasingly benefiting from the adoption of continuous-flow technologies, which offer enhanced control, efficiency, and safety over traditional batch processes. Future research could focus on adapting the synthesis of 4-(Isopropylamino)cyclohexanol and its derivatives to these modern platforms.

Research Findings: Continuous-flow systems have been successfully designed for the biocatalytic production of related compounds, such as 4-isopropylcyclohexanol. mdpi.comvapourtec.com These systems often employ immobilized enzymes in packed-bed reactors, which allows for straightforward product separation and catalyst recycling. For instance, the reduction of a ketone precursor using alcohol dehydrogenases (ADHs) in a flow setup can achieve high conversion rates (e.g., 98%) in a significantly shorter time (2–4 hours) compared to batch reactions.

Automated synthesis platforms can further enhance this process by integrating reaction, work-up, and purification steps. nih.gov A fully automated workflow could involve the sequential generation of reagents, Pd-catalyzed coupling reactions in continuous flow, and automated liquid-liquid extraction for purification. nih.gov Applying this to this compound could streamline its production and the generation of a library of derivatives for screening purposes.

Interactive Data Table: Comparison of Batch vs. Continuous-Flow Synthesis for Cyclohexanol Derivatives

| Parameter | Traditional Batch Process | Continuous-Flow Process | Potential Advantage of Flow |

|---|---|---|---|

| Reaction Time | Several hours to days (e.g., 24h) mdpi.com | Minutes to a few hours (e.g., 2-4h) | Significant time reduction |

| Process Control | Difficult to control temperature and mixing | Precise control over temperature, pressure, and stoichiometry | Improved reproducibility and safety |

| Catalyst Handling | Often requires separation post-reaction | Immobilized catalysts allow for easy reuse and removal | Cost savings and simplified purification |

| Scalability | Challenging, often requires re-optimization | Easier to scale up by running the system for longer | More efficient production scale-up |

| Conversion Rate | Variable, may require multiple cycles | Can achieve very high conversion (e.g., >98%) | Higher efficiency and yield |

Future work should aim to develop a dedicated end-to-end automated process for this compound, starting from readily available precursors like 4-aminocyclohexanol or 4-isopropylcyclohexanone.

Exploration of Novel Catalytic Transformations and Ligand Designs with Enhanced Performance

The chiral nature of this compound, arising from its stereocenters, makes it an attractive candidate for the design of new chiral ligands for asymmetric catalysis. Amino alcohols are well-established ligand scaffolds in enantioselective transformations.

Research Findings: Isopulegol-based aminodiols, which share structural similarities with this compound, have been synthesized and used as chiral ligands in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde. mdpi.com Although these specific ligands showed low to moderate enantioselectivity, it highlights a clear research path. mdpi.com The performance of such ligands is highly dependent on the steric and electronic properties of the substituents on the nitrogen and the cyclohexane (B81311) ring.

Future research should systematically explore the synthesis of a library of ligands based on the this compound scaffold. By modifying the N-substituent or introducing other functional groups onto the cyclohexane ring, it may be possible to fine-tune the ligand's properties to achieve high performance in various catalytic reactions, such as:

Asymmetric hydrogenation

Enantioselective C-C bond-forming reactions

Kinetic resolution of racemic mixtures

The development of smart ligands, whose catalytic activity can be switched or controlled by external stimuli, is another promising avenue. acs.org

Computational Design of Advanced Materials Featuring this compound Scaffolds

Computational chemistry and materials science provide powerful tools for predicting the properties of novel materials before their synthesis. The this compound scaffold can be used as a building block for advanced polymers and functional materials.

Research Findings: Computational methods are increasingly used to design polymers with tailored properties for specific applications, such as improved mechanical strength and thermal stability. The functional groups on this compound—the hydroxyl and amino groups—are capable of forming strong hydrogen bonds, which can be a key factor in determining the bulk properties of a material. The rigid cyclohexane ring provides structural integrity, while the isopropyl group can influence properties like hydrophobicity and solubility.

Future computational studies could focus on:

Polymer Simulation: Modeling polymers that incorporate the this compound unit to predict their conformational preferences, thermal properties, and mechanical strength.

Crystal Structure Prediction: Predicting the packing of this compound derivatives in the solid state to design materials with specific optical or electronic properties.

Docking Studies: In a medicinal chemistry context, computational docking could predict the interaction of derivatives with biological targets, guiding the design of new therapeutic agents.

These in-silico approaches can significantly accelerate the discovery of new materials by prioritizing synthetic targets with the highest probability of success.

Sustainable and Biocatalytic Approaches to its Synthesis and Derivatization

Green chemistry principles call for the development of more environmentally benign chemical processes. Biocatalysis, using enzymes to perform chemical transformations, represents a key strategy for achieving this goal. researchgate.net

Research Findings: The synthesis of related alkylcyclohexanols has been achieved with high stereoselectivity using biocatalytic methods. mdpi.comvapourtec.com Specifically, commercial alcohol dehydrogenases (ADHs) have been used for the stereoselective reduction of 4-alkylcyclohexanones to produce the corresponding cis-alcohols, which are often the less favored products in classical synthesis. mdpi.comvapourtec.com This approach avoids the harsh reagents and high environmental burden associated with many traditional stereoselective routes. vapourtec.com One study demonstrated that out of eighteen tested ADHs, five showed high conversion and diastereoisomeric excess. mdpi.com

Interactive Data Table: Biocatalytic Synthesis of Chiral Alcohols

| Enzyme/Catalyst | Substrate | Product | Key Outcome | Reference |

|---|---|---|---|---|

| Alcohol Dehydrogenases (ADHs) | 4-isopropylcyclohexanone | cis-4-isopropylcyclohexanol | High conversion and diastereoselectivity | mdpi.comvapourtec.com |

| Candida antarctica A (CALA) | cis-4-(tert-butyl)cyclohexanol | cis-4-(tert-butyl)cyclohexyl acetate | High yield (95%) and diastereomeric excess (>99%) | mdpi.com |

Future research should focus on identifying or engineering specific enzymes for the synthesis and derivatization of this compound itself. This could involve:

Screening existing enzyme libraries for activity towards precursors like 4-(isopropylideneamino)cyclohexanol. google.com

Using directed evolution to enhance the activity and selectivity of promising enzyme candidates. researchgate.net

Developing one-pot, multi-enzyme cascade reactions to build the molecule from simple starting materials in a highly efficient manner. rsc.org

Expanding its Role in Supramolecular Assemblies for Functional Materials

Supramolecular chemistry involves the design of complex chemical systems from molecular components held together by non-covalent interactions. The ability of this compound to act as both a hydrogen bond donor (from the -OH and N-H groups) and acceptor (the N and O atoms) makes it an excellent candidate for building supramolecular assemblies.

Research Findings: The formation of ordered structures through hydrogen bonding is a cornerstone of supramolecular chemistry and materials design. Amino alcohols are known to form such networks. The specific geometry of the cyclohexane ring in this compound, combined with the orientation of the amino and hydroxyl groups, can direct the formation of predictable one-, two-, or three-dimensional structures.

Unexplored avenues in this area include:

Co-crystallization: Combining this compound with other molecules (co-formers) to create new crystalline materials with unique properties, such as altered solubility or thermal stability.

Gel Formation: Investigating the ability of certain derivatives to act as low-molecular-weight gelators, forming gels in specific solvents through self-assembly into fibrous networks.

Functional Scaffolds: Using the molecule as a scaffold to attach other functional units (e.g., chromophores, redox-active groups) to create materials where the supramolecular assembly organizes these units in a specific, functional arrangement. For instance, creating materials for light-harvesting or sensing applications.

By exploring these future research directions, the scientific community can unlock the full potential of this compound as a versatile and valuable compound in modern chemical research and materials science.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-(Isopropylamino)cyclohexanol in laboratory settings?

- Methodological Answer : Two primary approaches can be adapted from analogous cyclohexanol derivatives:

Reactive Distillation : Utilize a two-step reactive distillation process involving esterification followed by hydrolysis, as demonstrated for cyclohexanol production. This method achieves high conversion rates with minimal catalyst loading .

Acid-Catalyzed Alkylation : Optimize reaction variables (e.g., molar ratios, temperature) using perchloric acid as a catalyst, similar to the alkylation of o-cresol with cyclohexanol. Experimental design tools like Yates pattern can help identify optimal conditions .

- Key Variables : Temperature (60–100°C), molar ratio (1:1–1:3 substrate to reagent), and catalyst concentration (5–15% w/w).

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Combine spectroscopic and computational techniques:

- Spectroscopy : NMR (for amine and hydroxyl group identification), IR (to confirm cyclohexanol backbone), and mass spectrometry (for molecular weight validation). Reference NIST spectral libraries for cross-verification .

- Computational Tools : Use PubChem-derived InChIKey and molecular formula data (e.g., C9H19NO) to validate structural assignments .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : While specific safety data for this compound is limited, extrapolate from structurally similar amino-alcohols:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors, as advised for 4-(Dimethylamino)cyclohexanol .

- Spill Management : Neutralize spills with inert adsorbents (e.g., silica gel) and dispose as hazardous waste .

Advanced Research Questions

Q. What reaction mechanisms govern the synthesis of this compound, and how can side reactions be minimized?

- Methodological Answer :

- Mechanism : The reaction likely proceeds via nucleophilic substitution, where the isopropylamine group replaces a leaving group (e.g., hydroxyl after activation). Acid catalysts (e.g., H2SO4) can protonate the hydroxyl group to enhance reactivity.

- Side Reaction Mitigation : Control pH to prevent over-protonation of the amine group. Use low-temperature regimes (≤80°C) to avoid cyclohexanol dehydration, a common side reaction in acidic conditions .

Q. How can researchers address challenges in quantifying this compound in complex mixtures?

- Methodological Answer :

- Analytical Techniques :

- GC-MS : Optimize column temperature (e.g., 150–250°C ramp) and ionization settings (EI mode at 70 eV) for peak resolution .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–230 nm) for amine-sensitive quantification.

- Calibration : Prepare standard curves in a matrix mimicking the reaction mixture (e.g., cyclohexane/water emulsions) to account for matrix effects.

Q. What strategies are recommended for evaluating the biological activity of this compound?

- Methodological Answer :

- In Vitro Assays : Screen for receptor-binding activity (e.g., GPCRs) using fluorescence polarization or radioligand displacement assays. Reference protocols for nitroquinolinyl-cyclohexanol derivatives, which share structural motifs .

- Toxicity Profiling : Conduct cytotoxicity assays (e.g., MTT) on human cell lines, adhering to IFRA standards for analogous compounds (e.g., ≤0.1% concentration in dermal applications) .

Q. How should researchers resolve contradictions in reported synthetic yields or catalytic efficiencies?

- Methodological Answer :

- Root-Cause Analysis : Compare catalyst types (homogeneous vs. heterogeneous), solvent polarity, and reaction time across studies. For example, reactive distillation achieves >90% yield with formic acid catalysts, while alkylation may require longer durations .

- DoE Optimization : Apply factorial design to isolate critical variables (e.g., catalyst loading vs. temperature) and validate reproducibility across ≥3 independent trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.